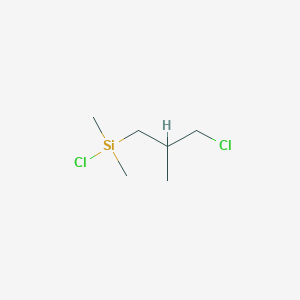

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Overview

Description

Preparation Methods

Chloro(3-chloro-2-methylpropyl)dimethylsilane can be synthesized through the reaction of chloromethylsilane with isobutylene in the presence of an aluminum chloride catalyst . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Chloro(3-chloro-2-methylpropyl)dimethylsilane undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the chloro group to form new compounds . For example, the reaction with an amine can produce a silane amine derivative, while reaction with an alcohol can yield a silane ether . These reactions are typically carried out under mild conditions to prevent unwanted side reactions and degradation of the product .

Scientific Research Applications

Medical Imaging

Chloro(3-chloro-2-methylpropyl)dimethylsilane serves as a precursor for the synthesis of misonidazole-based fluorine-18 (18F) radiolabeled organosilicon compounds, which are used as positron emission tomography (PET) ligands. PET is a non-invasive imaging technique that allows for the diagnosis and monitoring of various diseases by visualizing the distribution of radiolabeled tracers in the body. Misonidazole acts as a radiosensitizer, enhancing the efficacy of radiation therapy on cancer cells, particularly in hypoxic tumor tissues .

Synthesis of Block Copolymers

The compound is also utilized as an intermediate in the synthesis of block copolymers. These copolymers are essential in creating materials with tailored properties for specific applications, such as adhesives, coatings, and sealants. The unique structure of this compound allows for versatile modifications that enhance the performance characteristics of the resulting polymers .

Case Study 1: Development of PET Tracers

Researchers have developed novel PET tracers using this compound as a key starting material. These tracers target hypoxic regions in tumors, providing critical information about tumor metabolism and response to therapies. The incorporation of misonidazole into these tracers has shown promising results in preclinical studies, indicating potential for improved cancer diagnostics.

Case Study 2: Polymer Applications

In a study focusing on block copolymer synthesis, this compound was employed to create siloxane-based materials with enhanced mechanical properties. The resulting materials demonstrated improved thermal stability and flexibility compared to traditional polymers, making them suitable for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of Chloro(3-chloro-2-methylpropyl)dimethylsilane involves its reactive chloroalkyl group, which can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity allows it to form covalent bonds with other molecules, making it useful in the synthesis of complex organic compounds and materials . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Chloro(3-chloro-2-methylpropyl)dimethylsilane is similar to other organosilicon compounds such as chlorodimethylsilane and trichloromethylsilane . its unique structure, with a chloroalkyl group attached to the silicon atom, provides distinct reactivity and properties . This makes it particularly useful in applications requiring selective reactivity and modification of surfaces .

Similar Compounds::- Chlorodimethylsilane

- Trichloromethylsilane

- 3-Chloro-2-methylpropyl-dimethyl-chlorsilan

Biological Activity

Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS Number: 18145-83-0) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄Cl₂Si |

| Molar Mass | 185.17 g/mol |

| Density | 1.03 g/cm³ |

| Boiling Point | 88°C (25 mmHg) |

| Flash Point | 60°C |

| Vapor Pressure | 1.05 mmHg at 25°C |

This compound is sensitive to moisture and reacts rapidly with water and protic solvents, which can impact its biological activity and stability in various environments .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The following mechanisms have been proposed:

- Grafting Agent : The compound acts as a grafting agent, modifying biomolecules to enhance their stability and functionality. This property is particularly useful in drug delivery systems where improved bioactivity is desired .

- Cellular Interaction : Preliminary studies suggest that it may affect pathways related to cell cycle regulation and apoptosis, potentially inhibiting the proliferation of certain cancer cell lines.

- Biochemical Pathways : It is hypothesized that the compound may alter biochemical pathways involved in cellular signaling and gene expression, although detailed mechanisms remain under investigation.

Case Studies

- Antiproliferative Effects : Research has shown that related compounds exhibit antiproliferative effects on colon cancer cells, suggesting that this compound may have similar properties. These effects are linked to the compound's interaction with heat shock proteins, which play a role in cellular stress responses.

- Modification of Polymers : In industrial applications, this silane compound has been employed to modify polymers, improving their physical and chemical properties for use in coatings and adhesives .

Experimental Data

In laboratory settings, the biological effects of this compound have been documented through various assays:

| Assay Type | Result |

|---|---|

| Cell Viability Assay | Significant reduction in viability at high concentrations |

| Apoptosis Assay | Induction of apoptosis in treated cells |

| Gene Expression Analysis | Altered expression of genes related to cell cycle regulation |

These findings indicate that the compound may serve as a potential therapeutic agent or biochemical probe in further research.

Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a building block in synthesizing more complex organosilicon compounds.

- Biology : Investigated for modifying biomolecules and enhancing their functionalities.

- Medicine : Explored as a precursor for bioactive silanes and in drug delivery systems.

- Industry : Utilized in producing silicone-based materials, coatings, and adhesives .

Properties

IUPAC Name |

chloro-(3-chloro-2-methylpropyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMILLRSLWHOHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939438 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18145-83-0 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.